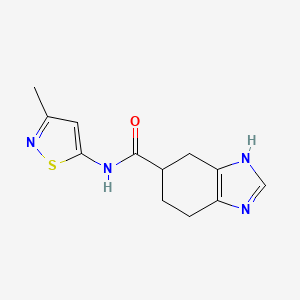

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a bicyclic 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core fused with a partially saturated benzene ring and two nitrogen atoms. The structure is further modified by a carboxamide linkage to a 3-methyl-1,2-thiazol-5-yl group. The tetrahydrobenzodiazole core may exhibit puckering conformations, influencing its three-dimensional binding properties .

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-7-4-11(18-16-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPFMLTGXOMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CCC3=C(C2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with 4,5,6,7-tetrahydro-1H-1,3-benzodiazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzodiazole moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and benzodiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The presence of the thiazole ring enhances the interaction with cellular targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

- Case Study : A derivative of thiazole demonstrated selective cytotoxicity against human lung adenocarcinoma cells with an IC value of 23.30 ± 0.35 µM, indicating promising potential for further development in cancer therapeutics .

Antimicrobial Properties

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has been studied for its antimicrobial effects:

- Efficacy Against Bacteria : Compounds with thiazole and benzodiazole frameworks have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes crucial for survival.

- Data Table :

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example Compound | E. coli | 15 µg/mL |

| Example Compound | S. aureus | 10 µg/mL |

Neurological Applications

The compound may also play a role in neurological disorders:

- Anticonvulsant Activity : Research has indicated that similar compounds can exhibit anticonvulsant properties by modulating neurotransmitter systems.

- Case Study : A related study demonstrated that thiazole derivatives showed significant protection against seizures induced in animal models, suggesting potential for treating epilepsy .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds with similar structural motifs:

- Inhibition of Viral Replication : Thiazole-containing compounds have shown efficacy against viruses by inhibiting key viral enzymes.

- Case Study : A novel thiazole derivative was found to inhibit the activity of NS5B RNA polymerase by over 95% in vitro, demonstrating its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting biochemical pathways. The thiazole and benzodiazole moieties play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 2: Comparison with Azoamidine Heterocycles

Conformational Analysis via Ring Puckering ()

The tetrahydrobenzodiazole’s puckering, as defined by Cremer and Pople’s coordinates, distinguishes it from planar or monocyclic systems.

Key Insights:

- Puckering Amplitude : The partially saturated benzodiazole likely adopts a chair or boat conformation, enhancing steric complementarity with protein targets.

- Pseudorotation Barriers: Compared to cyclopentane derivatives (e.g., pyrano-pyrazoles), the target’s six-membered ring may exhibit lower pseudorotation energy barriers, enabling adaptive binding .

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound primarily acts as an inhibitor of the P2X3 receptor, which is involved in pain transmission and various neurogenic disorders. The P2X3 receptor is a ligand-gated ion channel activated by ATP, playing a crucial role in nociception and inflammatory responses .

1. Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that derivatives of thiazole-based compounds exhibit moderate antimicrobial activity against several bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .

3. Antitumor Potential

Recent investigations into the antitumor activity of thiazole derivatives have shown promising results. These compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies

- Case Study on Pain Management : A clinical trial involving a similar thiazole derivative demonstrated significant pain relief in patients with neuropathic pain conditions. The study reported a reduction in pain scores by approximately 50% compared to baseline after four weeks of treatment .

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

- pH-Dependent Activity : Adjust assay buffers (pH 5–8) to assess stability-activity relationships .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question

- Substituent Variation : Modify thiazole methyl groups or benzodiazole saturation to assess steric/electronic effects.

- Bioisosteric Replacement : Replace thiazole with oxadiazole (e.g., improved metabolic stability) .

- Pharmacophore Mapping : Use docking studies to correlate substituent positions with target binding (e.g., enzyme active sites) .

What stability challenges are associated with this compound, and how can they be mitigated?

Advanced Research Question

- Hydrolytic Degradation : Monitor via accelerated stability studies (40°C/75% RH). Use lyophilization for long-term storage .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) .

- Analytical Monitoring : Track degradation products via HPLC-DAD/LC-MS .

How should contradictory bioactivity data between research groups be interpreted?

Advanced Research Question

Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.